molecular formula C21H30N2 B083839 4,4'-Methylenebis(2,6-diethylaniline) CAS No. 13680-35-8

4,4'-Methylenebis(2,6-diethylaniline)

Cat. No. B083839
CAS RN: 13680-35-8
M. Wt: 310.5 g/mol
InChI Key: NWIVYGKSHSJHEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives closely related to 4,4'-Methylenebis(2,6-diethylaniline) often involves nucleophilic substitution reactions, where precursors such as nitroaniline derivatives react with dialkyl malonates in the presence of bases like alcoholic KOH. These reactions can proceed rapidly at room temperature, offering a straightforward route to various important intermediates (Valle et al., 2018).

Molecular Structure Analysis

Molecular structure determinations of compounds structurally similar to 4,4'-Methylenebis(2,6-diethylaniline) are crucial for understanding their reactivity and properties. For instance, X-ray diffraction analysis provides insights into the conformational preferences and electronic structure of these molecules, which are essential for designing materials with desired properties (Nakayama et al., 1998).

Chemical Reactions and Properties

The reactivity of 4,4'-Methylenebis(2,6-diethylaniline) derivatives is influenced by their molecular structure, enabling a variety of chemical transformations. For example, derivatives have been used as precursors in the polymerization of 1,3-dienes, demonstrating their versatility in synthetic chemistry and materials science (Bazzini et al., 2002).

Physical Properties Analysis

The physical properties of 4,4'-Methylenebis(2,6-diethylaniline) and its derivatives, such as solubility, melting point, and thermal stability, are determined by their molecular structure. These properties are crucial for their application in various industrial processes. For instance, modifications in the molecular structure can enhance thermal stability, making these compounds more suitable for high-temperature applications (Mallakpour & Nikkhoo, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and potential for forming polymers or other large molecules, are key to the utility of 4,4'-Methylenebis(2,6-diethylaniline) derivatives in synthetic chemistry. These compounds can undergo various chemical reactions, providing pathways to synthesize a wide range of materials with diverse applications (Girard-Reydet et al., 1995).

Scientific Research Applications

Organic Synthesis

  • Summary of the Application : “4,4’-Methylenebis(2,6-diethylaniline)” is used in organic synthesis . It is a part of the Organic Synthesis Product Groups, specifically the Primary Aromatic Amines (Anilines) .

Polymerization

  • Summary of the Application : “4,4’-Methylenebis(2,6-diethylaniline)” is used as a chain extender for polyurethanes (PU) and also as a curing agent for epoxides (EP) .
  • Methods of Application : In the context of polymerization, “4,4’-Methylenebis(2,6-diethylaniline)” is used to extend polymer chains in the production of polyurethanes, and as a curing agent in the hardening process of epoxides . The specific methods of application can vary depending on the type of polyurethane or epoxide being produced, and the specific technical details or parameters are not provided in the available resources.

Elastomeric Polyurethanes

  • Summary of the Application : “4,4’-Methylenebis(2,6-diethylaniline)” is used as a chain extender for elastomeric polyurethanes .
  • Results or Outcomes : The use of “4,4’-Methylenebis(2,6-diethylaniline)” in the production of elastomeric polyurethanes results in improved mechanical properties of the resulting polymers .

Polyamides

  • Summary of the Application : “4,4’-Methylenebis(2,6-diethylaniline)” is used as a precursor for polyamides .
  • Results or Outcomes : The use of “4,4’-Methylenebis(2,6-diethylaniline)” in the production of polyamides results in the successful creation of the desired polyamide .

Epoxy Resins

  • Summary of the Application : “4,4’-Methylenebis(2,6-diethylaniline)” is used as a curing agent for epoxy resins .
  • Results or Outcomes : The use of “4,4’-Methylenebis(2,6-diethylaniline)” in the production of epoxy resins results in improved mechanical and dynamic properties of the resulting resins .

Adhesives

  • Summary of the Application : “4,4’-Methylenebis(2,6-diethylaniline)” is used in the production of adhesives .
  • Results or Outcomes : The use of “4,4’-Methylenebis(2,6-diethylaniline)” in the production of adhesives results in the successful creation of the desired adhesive .

Safety And Hazards

4,4’-Methylenebis(2,6-diethylaniline) is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment like dust masks, eyeshields, and gloves .

properties

IUPAC Name

4-[(4-amino-3,5-diethylphenyl)methyl]-2,6-diethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2/c1-5-16-10-14(11-17(6-2)20(16)22)9-15-12-18(7-3)21(23)19(8-4)13-15/h10-13H,5-9,22-23H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIVYGKSHSJHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1N)CC)CC2=CC(=C(C(=C2)CC)N)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048191
Record name 4,4'-Methylenebis(2,6-diethylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid, Light brown crystalline solid; [Sigma-Aldrich MSDS]
Record name Benzenamine, 4,4'-methylenebis[2,6-diethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-Methylenebis(2,6-diethylaniline)
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19977
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

4,4'-Methylenebis(2,6-diethylaniline)

CAS RN

13680-35-8
Record name 4,4′-Methylenebis[2,6-diethylaniline]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13680-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4,4'-methylenebis(2,6-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013680358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4,4'-methylenebis[2,6-diethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-Methylenebis(2,6-diethylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-methylenebis[2,6-diethylaniline]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.791
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

in N-methylpyrrolidone (350 ml) was added 5,5'[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-bis-1,3-isobenzofurandione (67.27 g, 0.1515 mol) under an inert atmosphere at room temperature. The resulting viscous orange solution was stirred overnight at room temperature. A solution of acetic anhydride (61.25 ml, 0.60 mol) and triethylamine (60.71 ml, 0.60 mol) was added with rapid stirring at room temperature. After stirring for 3 hours, the solution was diluted with additional N-methylpyrrolidone and precipitated in water. The resulting solid was collected and washed twice with water, washed twice with methanol, and allowed to air dry. The solid was further dried in a vacuum oven at 20 inches (0.51 m) mercury and 100° C. for 15 hours and at 245° C. for 4 hours to yield 99.4 g product.
Quantity
61.25 mL
Type
reactant
Reaction Step One
Quantity
60.71 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,4'-Methylenebis(2,6-diethylaniline)
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4,4'-Methylenebis(2,6-diethylaniline)
Reactant of Route 3
Reactant of Route 3
4,4'-Methylenebis(2,6-diethylaniline)
Reactant of Route 4
4,4'-Methylenebis(2,6-diethylaniline)
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4,4'-Methylenebis(2,6-diethylaniline)
Reactant of Route 6
4,4'-Methylenebis(2,6-diethylaniline)

Citations

For This Compound
214
Citations
A Hayek, GO Yahaya, A Alsamah, AA Alghannam… - Polymer, 2019 - Elsevier
Three aromatic 6FDA-Durene/MDEA random copolyimides with different Durene:MDEA molar ratios (3:1; 1:1 and 1:3) were synthesized, and pure gas permeation properties through …
Number of citations: 19 www.sciencedirect.com
E Yegen, A Lippitz, D Treu… - Surface and Interface …, 2008 - Wiley Online Library
A toluene solution of 4,4′‐methylenebis(2,6‐diethylaniline) was spin coated on Si wafers. The samples were derivatized with pentafluorobenzaldehyde (PFB) in order to determine the …
C Wohlfarth - Polymer Solutions: Physical Properties and their …, 2013 - Springer
Liquid-liquid equilibrium data of polystyrene in bisphenol-A diglycidyl ether and 4,4'-methylenebis (2,6-diethylaniline) Page 1 Liquid-liquid equilibrium data of polystyrene in bisphenol-A …
Number of citations: 0 link.springer.com
SY Yoo, HB Park - Membrane Journal, 2020 - koreascience.kr
Membrane-based separations have the potential to reduce energy consumption and environmental impact associated with conventional processes. However, many researches have …
Number of citations: 1 koreascience.kr
E Girard-Reydet, CC Riccardi, H Sautereau… - …, 1995 - ACS Publications
The reactivities of different aromatic diamines, ie 4, 4'-diaminodiphenyl sulfone (DDS), 4, 4'-methylenedianiline (MDA), 4, 4'-methylenebis [2, 6-diethylaniline](MDEA), and 4, 4'-…
Number of citations: 224 pubs.acs.org
M Barikani, N Fazeli, M Barikani - researchgate.net
Materials and Methods Polycaprolactone diol (CAPA 225) was dried at 60 C under vacuum for 24 h before use to ensure the removal of all air bubbles and water vapors that may …
Number of citations: 0 www.researchgate.net
Y He, A Suliga, A Brinkmeyer, M Schenk… - Polymer Degradation and …, 2019 - Elsevier
The effects of atomic oxygen on three commercial composite materials, based on two space-qualified epoxy resins (tetraglycidyl-4,4′-diaminodiphenylmethane (TGDDM) cured with a …
Number of citations: 35 www.sciencedirect.com
JP Eloundou, O Ayina, HN Nga… - Journal of Polymer …, 1998 - Wiley Online Library
Three reactive epoxy–amine systems based on diglycidyl ether of bisphenol A (DGEBA) with 4,4′‐diaminodiphenylsulfone (DDS), 4,4′‐methylenebis [3‐chloro 2,6‐diethylaniline] (…
Number of citations: 27 onlinelibrary.wiley.com
G Sabbioni, D Schütze - Chemical research in toxicology, 1998 - ACS Publications
Aromatic diamino compounds, eg, 4,4‘-methylenebis(2-chloroaniline) (MOCA) and 4,4‘-methylenedianiline (MDA), are used as curing agents in the production of elastomers. Since …
Number of citations: 35 pubs.acs.org
N Lahlali, J Dupuy, M Dumon - e-Polymers, 2006 - degruyter.com
Part 2 of the study investigates morphologies of epoxy thermoset / thermoplastic blends obtained with formulations of the thermoset hardeners. The thermosetting matrices are …
Number of citations: 2 www.degruyter.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.